methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking this down:
- Methyl cyclohexanecarboxylate : A cyclohexane ring substituted with a carboxylate ester group (–COOCH₃) at position 1.
- trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] : A benzotriazinone moiety (1,2,3-benzotriazin-4(3H)-one) attached via a methylene (–CH₂–) group to the cyclohexane ring at position 4. The trans designation indicates that the benzotriazinone and carboxylate groups are on opposite sides of the cyclohexane plane.
The structural formula (Figure 1) illustrates the cyclohexane core in a chair conformation, with the benzotriazinone and ester groups occupying axial positions due to steric considerations.
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by CAS Registry Number 1212186-62-3 , assigned by the Chemical Abstracts Service. Its molecular formula, C₁₆H₁₉N₃O₃ , corresponds to a molecular weight of 301.34 g/mol , consistent with high-resolution mass spectrometry data.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1212186-62-3 | |
| Molecular Formula | C₁₆H₁₉N₃O₃ | |
| Molecular Weight | 301.34 g/mol |
Isomeric Considerations: Trans-Cyclohexane Configuration Analysis
The trans stereochemistry of the cyclohexane ring is critical to the compound’s three-dimensional geometry. In the chair conformation, the benzotriazinone and carboxylate substituents occupy equatorial positions to minimize 1,3-diaxial strain. This configuration is confirmed by nuclear magnetic resonance (NMR) studies, which show distinct coupling constants for axial versus equatorial protons.
Comparative analysis with the hypothetical cis isomer would reveal significant differences in dipole moments and solubility profiles due to altered spatial arrangements of polar groups.
Properties
IUPAC Name |
methyl 4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)17-18-19/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMIFCKFLHMUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment to Cyclohexane Ring: The benzotriazinone intermediate is then reacted with a cyclohexane derivative, often under basic or acidic conditions, to form the desired ester linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzotriazinone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-4-oxo-2-pentenoate: A structurally related compound with similar ester and ketone functionalities.
Methyl trans-4-methoxy-3-buten-2-one: Another related compound with a methoxy group instead of the benzotriazinone moiety.
Uniqueness
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate is unique due to the presence of the benzotriazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate (CAS Number: 1212186-62-3) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1212186-62-3 |
| MDL Number | MFCD09749808 |
| Structure | Structure |
The compound features a cyclohexanecarboxylate structure with a benzotriazine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing benzotriazine structures exhibit antimicrobial properties. This may be due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : Benzotriazines have been explored for their anticancer effects, potentially acting through pathways that induce apoptosis in cancer cells or inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Cytotoxicity : Studies have shown varying degrees of cytotoxicity against different cancer cell lines.
- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
- Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF7) by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : A comparative analysis revealed that the compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing methyl trans-4-formylcyclohexanecarboxylate to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (20–25°C for oxidation steps) and using anhydrous solvents to minimize hydrolysis of the ester group. Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, as separation technologies like this are critical for isolating trans-isomers . Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via GC-MS (>95%) .
Q. How should researchers characterize the stereochemistry and functional groups of this compound?
- Methodological Answer : Use H NMR (400 MHz, CDCl) to identify trans-configuration: axial/equatorial proton coupling constants (J = 10–12 Hz for cyclohexane ring) and formyl proton resonance at δ 9.6–9.8 ppm. Confirm ester carbonyl (C=O) at ~170 ppm in C NMR. IR spectroscopy (KBr) can validate formyl (C=O stretch at 1720 cm) and ester (C-O stretch at 1250 cm) functional groups .
Q. What protocols ensure stability during storage and handling?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous environments due to ester hydrolysis susceptibility. Conduct stability assays via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic sites. The formyl group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack. Compare with analogs (e.g., cyclohexanone) to assess enhanced reactivity due to ester electron-withdrawing effects . Validate predictions via kinetic studies (e.g., monitoring hydrazone formation via UV-Vis) .
Q. What strategies resolve contradictions between experimental and theoretical hydrolysis kinetics data?
- Methodological Answer : Re-evaluate solvent effects (e.g., pH, polarity) using controlled buffered systems (pH 7–10). Apply multivariate analysis (e.g., ANOVA) to identify outliers. Cross-validate with ab initio molecular dynamics simulations to model hydrolysis pathways under varying conditions .
Q. How can derivatives be designed to explore biological activity while retaining core functionality?
- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing the benzotriazinone moiety with quinazolinone) to enhance solubility. Use reductive amination of the formyl group to generate imine libraries. Screen derivatives via in vitro enzyme assays (e.g., cyclooxygenase inhibition) with dose-response curves (IC determination) .
Q. What analytical techniques are critical for resolving discrepancies in reaction yield data?
- Methodological Answer : Combine HPLC-MS for quantitative analysis of byproducts (e.g., cis-isomers or oxidation side products) with H NMR integration for stereochemical quantification. Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent ratio) and reduce variability .
Q. How can literature gaps guide novel applications in asymmetric catalysis?
- Methodological Answer : Systematically review PubChem and SciFinder for under-explored reactions (e.g., chiral auxiliaries bound to the cyclohexane ring). Test enantioselective hydrogenation using Rh(I) catalysts with BINAP ligands. Characterize enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
